5-Hydroxymethylchrysene

Beschreibung

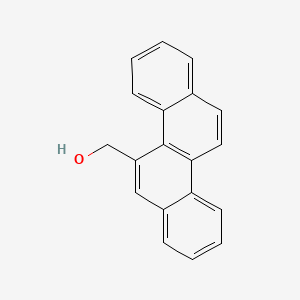

5-Hydroxymethylchrysene (5-HMC) is a hydroxylated derivative of 5-methylchrysene, a methyl-substituted polycyclic aromatic hydrocarbon (PAH). It is primarily formed via the metabolic activation of 5-methylchrysene in biological systems, particularly in rodent models such as mouse skin . 5-HMC is recognized for its potent tumorigenic activity, acting as a direct carcinogen through the formation of DNA adducts after enzymatic sulfation . Structurally, it features a hydroxymethyl (-CH2OH) group at the 5-position of the chrysene backbone, which enhances its reactivity compared to non-hydroxylated PAHs .

Eigenschaften

CAS-Nummer |

67411-86-3 |

|---|---|

Molekularformel |

C19H14O |

Molekulargewicht |

258.3 g/mol |

IUPAC-Name |

chrysen-5-ylmethanol |

InChI |

InChI=1S/C19H14O/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |

InChI-Schlüssel |

IBPJJMOCMKEXHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

Andere CAS-Nummern |

67411-86-3 |

Synonyme |

5-hydroxymethylchrysene |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The introduction of functional groups (e.g., methyl or hydroxymethyl) to the chrysene skeleton significantly alters physicochemical properties and biological activity. Key comparisons include:

Metabolic Activation and Genotoxicity

- This compound: Requires sulfation by sulfotransferases (e.g., hydroxysteroid sulfotransferase) to form 5-sulfooxymethylchrysene, a reactive metabolite that binds to DNA bases (e.g., guanine and adenine) to form adducts such as N<sup>2</sup>-[(chrysen-5-yl)methyl]guanosine . This sulfate ester is a potent bacterial mutagen in the presence of sulfotransferase systems .

- 5-Methylchrysene : Primarily metabolized to dihydrodiol epoxides, which form stable DNA adducts (e.g., anti-1,2-dihydrodiol-3,4-epoxide adducts) . Unlike 5-HMC, its tumorigenicity is indirect, relying on cytochrome P450-mediated activation .

- Chrysene: Lacks alkyl or hydroxyl groups, leading to weaker carcinogenicity. Its activation involves dihydrodiol epoxides, but with lower DNA-binding efficiency compared to methylated derivatives .

Tumorigenic Potency

- 5-HMC : In mouse skin studies, 5-HMC (116 nmol total dose) induced skin tumors in 90% of treated animals, significantly higher than 5-methylchrysene (45% incidence at 116 nmol) .

- 5-Methylchrysene: Shows moderate tumorigenicity, with metabolism to 5-HMC being a critical step in its carcinogenic pathway .

- Dimethylchrysenes : Exhibit variable tumor-initiating activities depending on methyl group positions, generally lower than 5-HMC .

Mechanistic Differences in DNA Adduct Formation

Implications for Human Health

- Ah Receptor (AhR) Signaling: While PAHs like benzo[a]pyrene strongly activate AhR, 5-HMC’s role in AhR-mediated toxicity remains underexplored. Its hydroxyl group may alter receptor binding compared to non-polar PAHs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.